3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives, which are related to the compound , has been developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This approach is part of multicomponent reactions (MCRs), a flexible experimental technique that creates new complex organic molecules by allowing the synthesis of many carbon-carbon bonds in one pot synthesis reaction .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Knoevenagel condensation reaction and Michael addition . These reactions are part of multicomponent reactions (MCRs), which are known for the production of pharmaceutically active molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one, have been reported. It has a yield of 77%, melting point of 100–105°C, and its IR spectrum shows peaks at 1585 (C=N), 1664 (C=O), 2853 (OCH3), 2923 (CH) .
Scientific Research Applications
Synthesis and Crystal Structure
The compound 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a precursor in synthesizing new pyrazole derivatives. Studies like one by Xu and Shi (2011) have focused on synthesizing related compounds and determining their crystal structures using X-ray diffraction methods. This provides essential data for understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).
Synthesis of Azo and Bisazo Dyes
This compound is also used in the synthesis of azo and bisazo dyes, as explored by Bagdatli and Ocal (2012). They synthesized new heterocycles with dyeing and anticipated biological properties, starting with compounds including 1-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (Bagdatli & Ocal, 2012).
Plant Growth Promoting Effects
Hassan et al. (2020) utilized similar compounds in synthesizing novel enone systems for plant growth promotion. They studied the effects of these synthesized compounds on the growth of selected crops, highlighting the potential agricultural applications (Hassan, Alzandi, & Hassan, 2020).
Molecular Structures and Supramolecular Assembly
The molecular structures and supramolecular assembly of pyrazole compounds have been a subject of study for researchers like Butcher et al. (2007). They have focused on the crystal packing and intermolecular interactions of these compounds, which is crucial for understanding their potential applications in materials science (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).
Antimicrobial and Antioxidant Properties
A study by Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds and screened them for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting potential pharmaceutical applications (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Mechanism of Action
properties
IUPAC Name |
3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDIXYRCPLMSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938415 | |
Record name | 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |
CAS RN |
17364-41-9 | |
Record name | 1-Phenyl-3-methyl-4-formyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazolin-5-one, 4-formyl-3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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